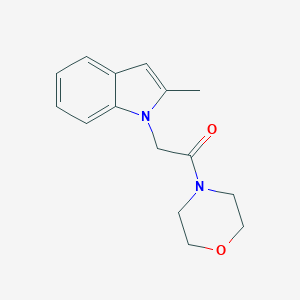
Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)-, also known as MIAM, is a chemical compound that has shown potential in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)-'s mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and the protein kinase B (AKT), which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which is involved in the production of inflammatory molecules. Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- has been shown to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a protein associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- has shown potential as a therapeutic agent, making it a promising compound for further research. However, one limitation of using Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)-. One direction is to further investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)-'s mechanism of action and its effects on various enzymes and proteins in the body. Finally, researchers can explore ways to improve Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)-'s solubility in water, making it more suitable for certain lab experiments.
In conclusion, Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- is a promising compound that has shown potential in scientific research for its various biochemical and physiological effects. Its synthesis method yields high purity and yield, making it suitable for lab experiments. Further research is needed to fully understand Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)-'s mechanism of action and its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- involves the reaction of 2-methylindole with acetic anhydride in the presence of morpholine as a catalyst. The product is then purified through recrystallization. This method yields Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- in high purity and yield, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- has been used in various scientific research studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Morpholine, 4-((2-methyl-1H-indol-1-yl)acetyl)- has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
163629-12-7 |
|---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
2-(2-methylindol-1-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C15H18N2O2/c1-12-10-13-4-2-3-5-14(13)17(12)11-15(18)16-6-8-19-9-7-16/h2-5,10H,6-9,11H2,1H3 |
InChI-Schlüssel |
WIPLOIIZMQVYJF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)N3CCOCC3 |
Kanonische SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)N3CCOCC3 |
Andere CAS-Nummern |
163629-12-7 |
Synonyme |
4-((2-Methyl-1H-indol-1-yl)acetyl)morpholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



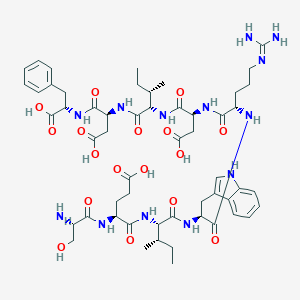
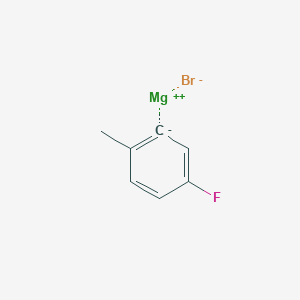

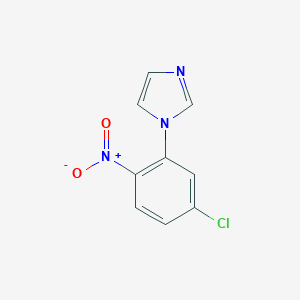
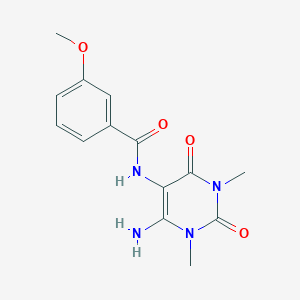

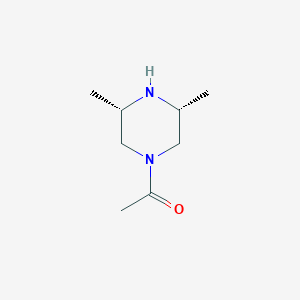

![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)

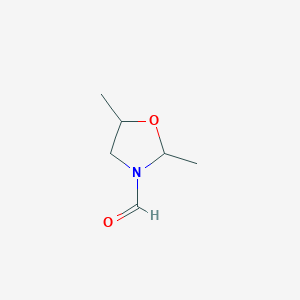

![6-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B65249.png)
